molecular formula C9H12N4OS B11881436 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917482-88-3

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11881436
CAS No.: 917482-88-3
M. Wt: 224.29 g/mol
InChI Key: NZOIGCWWQGZTCM-UHFFFAOYSA-N
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Description

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-isopropoxy-1H-pyrazole with methylthiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.

    Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkoxides or aryloxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-methylthiolated derivatives.

    Substitution: Various alkoxy or aryloxy derivatives.

Scientific Research Applications

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibition properties.

    4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyridine: Similar structure but with a pyridine ring, also used in kinase inhibition studies.

    4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]triazine: Contains a triazine ring, explored for its potential in medicinal chemistry.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropoxy and methylthio groups contribute to its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₂N₄S
  • Molecular Weight : 196.28 g/mol
  • CAS Number : 74525-94-3

Antiviral Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiviral properties. A study highlighted the effectiveness of similar compounds against various viral infections, suggesting that modifications at specific positions on the pyrazolo ring can enhance antiviral efficacy. The compound's mechanism is believed to involve inhibition of viral replication processes, although specific data on this compound remains limited.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A notable study demonstrated that certain pyrazolo derivatives increased apoptosis through caspase activation pathways and inhibited NF-κB signaling in breast cancer cells . While direct studies on this compound are sparse, the structural similarities suggest potential anticancer activity worth investigating.

Antimicrobial Activity

The antimicrobial properties of pyrazolo compounds have also been documented. Research indicates that some derivatives possess significant antifungal and antibacterial effects. For example, a study found that synthesized pyrazole carboxamides exhibited notable antifungal activity against various strains . The potential for this compound to act against microbial pathogens could be an area for future exploration.

The mechanisms through which pyrazolo derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : Many pyrazolo compounds inhibit key enzymes involved in cellular processes, including those critical for viral replication and cancer cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways via caspase enzymes has been observed in related compounds, suggesting a similar potential for this compound.
  • Modulation of Signaling Pathways : The ability to alter signaling pathways such as NF-κB and p53 is crucial for the anticancer activity observed in related compounds.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Demonstrated significant antimalarial activity in chloroquine-pyrazole analogues; suggests structural modifications can enhance biological activity .
Recent Study on PyrazolesFound that certain pyrazole derivatives exhibited strong cytotoxic effects against MCF-7 breast cancer cells via apoptosis induction mechanisms .
Antiviral StudiesHighlighted the effectiveness of modified pyrazolo derivatives against viral infections; specific mechanisms still being elucidated .

Properties

CAS No.

917482-88-3

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

6-methylsulfanyl-4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C9H12N4OS/c1-5(2)14-8-6-4-10-13-7(6)11-9(12-8)15-3/h4-5H,1-3H3,(H,10,11,12,13)

InChI Key

NZOIGCWWQGZTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC2=C1C=NN2)SC

Origin of Product

United States

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